N-FMOC Mitomycin C
CAS No.:
Cat. No.: VC18559358
Molecular Formula: C30H28N4O7
Molecular Weight: 556.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H28N4O7 |
---|---|
Molecular Weight | 556.6 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate |
Standard InChI | InChI=1S/C30H28N4O7/c1-14-23(31)26(36)22-20(13-40-28(32)37)30(39-2)27-21(11-33(30)24(22)25(14)35)34(27)29(38)41-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21,27H,11-13,31H2,1-2H3,(H2,32,37)/t20-,21+,27+,30-,34?/m1/s1 |
Standard InChI Key | SHPYTDAANNYACA-QDJHNDFYSA-N |
Isomeric SMILES | CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N |
Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N |
Introduction
Chemical Structure and Synthesis of N-FMOC Mitomycin C
Structural Modifications
Mitomycin C (C₁₅H₁₈N₄O₅) is a bifunctional alkylating agent characterized by a aziridine ring, quinone moiety, and carbamate group . The addition of the Fmoc group to the amino terminus of MMC introduces a hydrophobic aromatic system, which facilitates π–π stacking interactions with polymeric carriers. This modification is achieved through a carbodiimide-mediated coupling reaction, where the Fmoc group is conjugated to the primary amine of MMC under controlled pH conditions .
Synthesis Protocols
The synthesis of N-FMOC Mitomycin C typically involves the following steps:
-
Activation of the Fmoc Group: The Fmoc moiety is activated using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in anhydrous dimethylformamide (DMF).
-
Conjugation to MMC: The activated Fmoc group is reacted with the primary amine of MMC at 4°C for 24 hours to prevent degradation of the aziridine ring.
-
Purification: The crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (0.1% trifluoroacetic acid) .
Table 1: Key Physicochemical Properties of N-FMOC Mitomycin C
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₀H₂₈N₄O₇ | |
Molar Mass | 556.57 g/mol | |
Solubility | Soluble in DMSO, DMF | |
Stability | Light-sensitive; store at -20°C |
Physicochemical and Stability Profiles
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.75–7.25 (m, 9H, Fmoc aromatic), δ 5.85 (s, 1H, quinone), δ 3.45 (t, 2H, aziridine) .
-
MALDI-TOF MS: [M+H]⁺ observed at m/z 557.2, confirming the molecular formula .
Applications in Drug Delivery Systems
Nanoparticle Formulations
N-FMOC Mitomycin C has been incorporated into polymeric nanoparticles (NPs) composed of Fmoc-Lys-PEG and Fmoc-Lys-PEG-RGD. These NPs leverage π–π stacking and hydrogen bonding to achieve drug loading efficiencies exceeding 85% . Table 2 summarizes the pharmacodynamic outcomes of MMC-loaded NPs in preclinical models.
Table 2: In Vivo Efficacy of N-FMOC Mitomycin C Nanoparticles
Parameter | Result | Source |
---|---|---|
Tumor Growth Inhibition | 78% reduction vs. control | |
Apoptosis Induction | 45% increase in caspase-3 activity | |
Metastasis Suppression | 62% reduction in lung nodules |
Targeted Therapy
The RGD peptide on Fmoc-Lys-PEG-RGD NPs enables selective binding to αvβ3 integrins overexpressed in bladder cancer cells, enhancing tumor-specific uptake while minimizing systemic toxicity .
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
Purity assessments employ a C18 column with a mobile phase of 0.077% ammonium acetate-methanol (70:30). The retention time for N-FMOC Mitomycin C is 21 minutes, with a tailing factor ≤1.3 . Impurities such as cinnamamide are quantified using a correction factor of 0.35 .
Pharmacological and Toxicological Profiles
Mechanism of Action
Like native MMC, N-FMOC Mitomycin C crosslinks DNA via its aziridine and carbamate groups, inducing apoptosis in rapidly dividing cells. The Fmoc modification delays drug release, enabling sustained DNA damage in tumor tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume